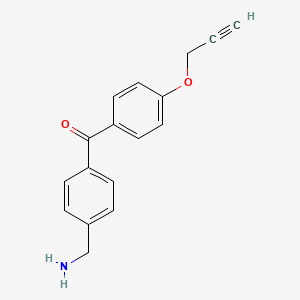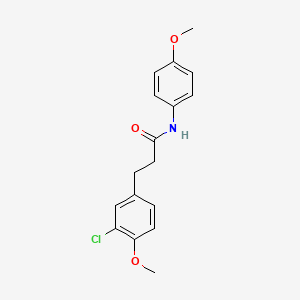![molecular formula C16H16O2 B15074331 heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione CAS No. 68217-20-9](/img/structure/B15074331.png)
heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptacyclo[77002,1303,804,1205,7014,16]hexadecane-10,11-dione is a complex polycyclic compound characterized by its unique structure, which includes multiple fused rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione typically involves multi-step organic reactions. The process often starts with simpler cyclic compounds, which undergo a series of cyclization reactions to form the heptacyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Heptacyclo[7.7.0.02,13.03.03,8.04,12.05,7.014,16]hexadecane-10,11-dione has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the behavior of polycyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
作用機序
The mechanism of action of heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione involves its interaction with specific molecular targets These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects
類似化合物との比較
Heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione can be compared with other polycyclic compounds, such as adamantane and cubane While these compounds share some structural similarities, heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione is unique due to its specific ring fusion pattern and functional groups
Conclusion
Heptacyclo[77002,130303,804,1205,7014,16]hexadecane-10,11-dione is a fascinating compound with a complex structure and diverse applications
特性
CAS番号 |
68217-20-9 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
heptacyclo[7.7.0.02,13.03,8.04,12.05,7.014,16]hexadecane-10,11-dione |
InChI |
InChI=1S/C16H16O2/c17-15-13-7-3-1-4(3)8-11(7)12-9(13)5-2-6(5)10(12)14(8)16(15)18/h3-14H,1-2H2 |
InChIキー |
KPZGVZVLGTZKGK-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3C4C2C5C6C4C(C3C(=O)C5=O)C7C6C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


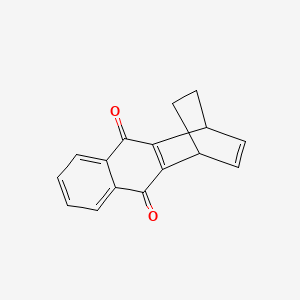
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
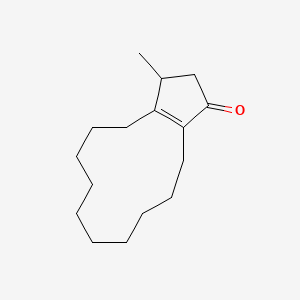
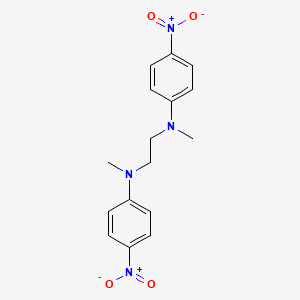
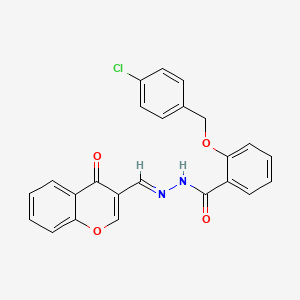
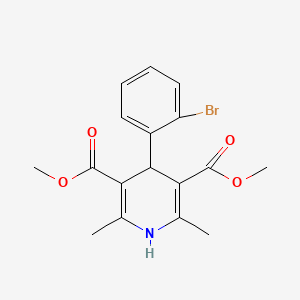
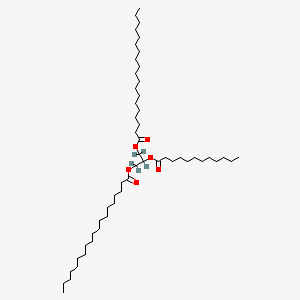
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
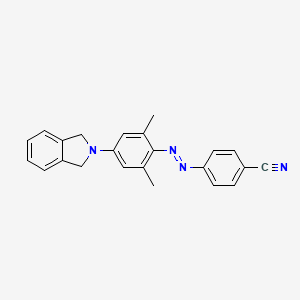
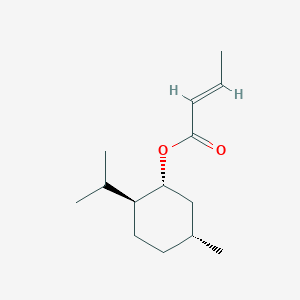

![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
